molecular formula C22H18F3N3O4S3 B2485306 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide CAS No. 476642-94-1

4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

Cat. No.: B2485306
CAS No.: 476642-94-1
M. Wt: 541.58
InChI Key: MQOSVGNUAWSMPA-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18F3N3O4S3 and its molecular weight is 541.58. The purity is usually 95%.
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Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a novel hybrid molecule that combines thiazole and sulfonamide functionalities, both of which are known for their biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mode of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring, known for its role in various biological activities.
  • A sulfamoyl group, which is associated with antibacterial properties.
  • A benzamide moiety that may enhance the compound's pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of thiazole and sulfonamide have been shown to inhibit bacterial growth effectively.

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameConcentration (mM)Zone of Inhibition (mm) against E. coliZone of Inhibition (mm) against S. aureusZone of Inhibition (mm) against B. subtilis
Compound A810129
Compound B78106
Compound C568

Note: Data adapted from studies on related thiazole-sulfonamide compounds .

The primary mechanism through which sulfonamide compounds exert their antibacterial effects is through the inhibition of the enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of folate in bacteria, which is necessary for nucleic acid synthesis. By inhibiting DHPS, these compounds prevent bacterial cell division, leading to a bacteriostatic effect.

Case Studies

  • In vitro Studies : Various in vitro studies have shown that thiazole derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a study found that specific thiazole-sulfonamide hybrids exhibited significant activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • In vivo Studies : Animal model studies are essential for evaluating the therapeutic potential of these compounds. Preliminary findings suggest that certain derivatives can effectively reduce bacterial load in infected models without significant toxicity to host cells .
  • Synergistic Effects : Research indicates that combining thiazole-sulfonamide compounds with cell-penetrating peptides can enhance their antibacterial efficacy. This approach may improve drug delivery and increase the overall effectiveness against resistant bacterial strains .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4S3/c1-3-11-28(12-4-2)35(31,32)15-9-7-14(8-10-15)20(30)27-21-26-17(16-6-5-13-33-16)18(34-21)19(29)22(23,24)25/h3-10,13H,1-2,11-12H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOSVGNUAWSMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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